2-chloro-N-(4-pyridin-2-ylsulfanylphenyl)pyridine-3-carboxamide
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Overview
Description
“2-chloro-N-(4-pyridin-2-ylsulfanylphenyl)pyridine-3-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by a nitrogen atom .
Molecular Structure Analysis
The compound has several functional groups, including an amide, a pyridine ring, and a sulfanyl group. These groups can participate in various chemical reactions and can influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the pyridine ring might undergo electrophilic substitution, and the amide group could participate in hydrolysis or reduction reactions .Scientific Research Applications
Synthesis and Chemical Properties
2-chloro-N-(4-pyridin-2-ylsulfanylphenyl)pyridine-3-carboxamide belongs to a class of compounds with potential applications in medicinal chemistry and materials science. While specific information on this compound is scarce, research on closely related compounds provides insights into the applications of such chemicals. For example, studies on pyridine carboxamide derivatives have highlighted their utility in the synthesis of complex molecules, including ligands for metal coordination and novel organic frameworks. These compounds often serve as key intermediates in the development of drugs and advanced materials due to their versatile binding properties and structural diversity (Jain et al., 2004).
Biological and Pharmaceutical Research
Significant research has been conducted on pyridine carboxamide derivatives for their biological activities, including potential therapeutic applications. For instance, compounds with the pyridine carboxamide moiety have been investigated for their antidepressant and nootropic activities. In one study, derivatives showed promising results as central nervous system (CNS) active agents, suggesting that modifications to the pyridine carboxamide structure could yield potent therapeutic agents (Thomas et al., 2016).
Material Science and Dyeing Applications
Pyridine carboxamide derivatives have also found applications in materials science, particularly in the synthesis of novel dyes and pigments. Research into heterocyclic aryl monoazo compounds, including those with pyridine carboxamide structures, has demonstrated their potential in dyeing polyester fibers and other materials. These compounds exhibit high efficiency and offer desirable color characteristics and fastness properties, making them suitable for industrial applications (Khalifa et al., 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
This interaction can result in a variety of biological activities, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
2-chloro-N-(4-pyridin-2-ylsulfanylphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3OS/c18-16-14(4-3-11-20-16)17(22)21-12-6-8-13(9-7-12)23-15-5-1-2-10-19-15/h1-11H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCHDMBQZCCNDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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